4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC14656479
Molecular Formula: C5H6BrF2N3
Molecular Weight: 226.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H6BrF2N3 |
|---|---|
| Molecular Weight | 226.02 g/mol |
| IUPAC Name | 4-bromo-2-(2,2-difluoroethyl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C5H6BrF2N3/c6-3-1-10-11(5(3)9)2-4(7)8/h1,4H,2,9H2 |
| Standard InChI Key | KRECNNVVOVULNS-UHFFFAOYSA-N |
| Canonical SMILES | C1=NN(C(=C1Br)N)CC(F)F |
Introduction
4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole family, characterized by a five-membered aromatic ring containing two nitrogen atoms. The presence of a bromine atom and a difluoroethyl group enhances its chemical properties and biological activities, making it a valuable compound for research across multiple scientific disciplines.
Synthesis Methods
The synthesis of 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine primarily involves the reaction of 4-bromo-1H-pyrazole with 2,2-difluoroethylamine. This process typically requires specific conditions, including the use of bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran. The reaction mixture is usually heated to temperatures between 80°C and 100°C to facilitate product formation.
Chemical Reactivity
4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine can participate in various chemical reactions, including substitution reactions with nucleophiles like amines and thiols, and oxidation reactions using oxidizing agents such as hydrogen peroxide. Reducing agents like sodium borohydride are applicable for reduction reactions.
Biological Activities and Applications
The compound exhibits potential biological activities due to its unique structure, which allows it to interact with specific biological targets. Techniques such as surface plasmon resonance and enzyme assays are used to assess its interactions with enzymes and receptors. Preliminary data suggest that it may modulate enzyme activity, which could have implications for therapeutic applications.
Several compounds share structural similarities with 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine, each with distinct biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-bromo-1-methyl-1H-pyrazol-5-amine | Methyl instead of difluoroethyl | Anticancer properties |
| 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine | Chlorine substituent | Anti-inflammatory effects |
| 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazole | Different position of bromine | Antimicrobial activity |
| 4-fluoro-1-(2,2-difluoroethyl)-1H-pyrazole | Fluorine instead of bromine | Potential neuroprotective effects |
Safety and Handling
4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine hydrochloride is available commercially, with safety precautions including hazard statements such as H315, H319, and H335, indicating potential skin and eye irritation and respiratory tract irritation. Precautionary statements include proper handling and storage to minimize exposure .
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